molecular formula C16H12FN3OS B2670408 3-fluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-59-3

3-fluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2670408
CAS RN: 392243-59-3
M. Wt: 313.35
InChI Key: SXMSQIUAENSBDJ-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family of compounds, which have been extensively studied for their diverse biological activities. In

Scientific Research Applications

Antitumor Activity

Benzamide derivatives, such as MS-27-275, have shown marked antitumor activity in vivo against human tumors. These compounds act as inhibitors of histone deacetylase (HDA), causing hyperacetylation of nuclear histones in tumor cell lines, which leads to changes in cell cycle distribution and potentially contributes to their antitumor efficacy (Saito et al., 1999).

Optoelectronic Applications

In the field of materials science, benzothiadiazole derivatives, like those synthesized by Chen et al. (2016), have been employed in creating high-performance optoelectronic semiconductors. These compounds have been utilized in applications such as transistors, solar cells, photodetectors, and thermoelectrics, demonstrating their versatility and importance in advancing electronic device technology (Chen et al., 2016).

Fluorescence Studies

Research on fluorescence effects of thiadiazole derivatives in aqueous solutions has highlighted their interesting fluorescence characteristics, such as dual fluorescence and distinct fluorescence emissions. These effects have been attributed to aggregation factors and charge transfer effects, which are significant for developing new fluorescent materials and sensors (Matwijczuk et al., 2018).

Antimicrobial Activity

Some novel fluorinated thiadiazole derivatives have shown promising antimicrobial properties. For instance, the synthesis and evaluation of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives revealed good to moderate activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Anuse et al., 2019).

Radiosynthesis Applications

The automated radiosynthesis of fluorine-labeled tracers, like [18F]FMISO and [18F]PM-PBB3, for clinical imaging of hypoxia and tau pathology, respectively, showcases the application of fluorine derivatives in medical diagnostics. These tracers were produced using fluorine-18, highlighting the role of fluorine derivatives in enhancing the capabilities of positron emission tomography (PET) imaging (Ohkubo et al., 2021).

properties

IUPAC Name

3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c1-10-5-7-11(8-6-10)15-19-20-16(22-15)18-14(21)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMSQIUAENSBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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